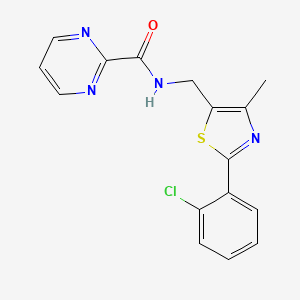
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN4OS and its molecular weight is 344.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its structural characteristics, biological activities, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a thiazole ring linked to a pyrimidine moiety via a methylene bridge. The presence of a chlorinated phenyl group enhances its chemical properties and biological interactions. Its molecular formula is C19H17ClN6OS with a molecular weight of approximately 412.9 g/mol .
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown promise in targeting various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of survival proteins .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways .
- Antimicrobial Properties : Similar thiazole and pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the thiazole and pyrimidine rings can significantly influence the biological potency of the compound. For instance, substitution patterns on the pyrimidine core have been shown to enhance selectivity and potency against specific targets, such as cyclin-dependent kinases (CDKs) . A summary of some compounds with related structural features is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Pyrimidine | Anticancer |
| Compound B | Benzothiazole + Pyrimidine | Antimicrobial |
| Compound C | Thiazole + Imidazole | Enzyme Inhibitor |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. Specific mechanisms include downregulation of anti-apoptotic proteins like Mcl-1 .
- Enzyme Inhibition : A study focusing on NAPE-PLD inhibitors highlighted that compounds structurally similar to this pyrimidine derivative could effectively decrease levels of bioactive lipids in cellular models, suggesting potential applications in metabolic disorders .
- Antimicrobial Activity : Research has shown that thiazole derivatives exhibit significant antimicrobial effects, which may extend to this compound due to its structural similarities with known antimicrobial agents .
Eigenschaften
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-10-13(9-20-15(22)14-18-7-4-8-19-14)23-16(21-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSKJJUABZZKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














